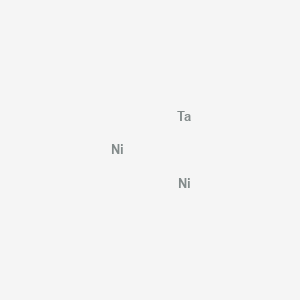

Nickel;tantalum

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nickel-tantalum compounds are intermetallic compounds formed between nickel and tantalum. These compounds exhibit unique properties such as high melting points, excellent corrosion resistance, and significant hardness. They are of great interest in various industrial applications, including electronics, aerospace, and catalysis, due to their stability and durability under extreme conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nickel-tantalum compounds can be synthesized through various methods, including:

Solid-State Reactions: This involves mixing nickel and tantalum powders and heating them at high temperatures to form the desired intermetallic compound.

Mechanical Alloying: This method involves repeated fracturing and welding of nickel and tantalum powders in a high-energy ball mill, leading to the formation of the compound.

Chemical Vapor Deposition (CVD): Nickel and tantalum precursors are vaporized and then deposited onto a substrate, where they react to form the compound.

Industrial Production Methods:

Vacuum Arc Melting: Nickel and tantalum are melted together in a vacuum arc furnace to produce high-purity intermetallic compounds.

Electrodeposition: Nickel-tantalum coatings can be produced by electrodepositing nickel and tantalum from an electrolyte solution onto a substrate.

Analyse Chemischer Reaktionen

Nickel-tantalum compounds undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form nickel oxide and tantalum oxide. This reaction is typically carried out at high temperatures in the presence of oxygen.

Reduction: Nickel-tantalum oxides can be reduced back to the metallic state using reducing agents such as hydrogen or carbon monoxide.

Substitution: Nickel-tantalum compounds can undergo substitution reactions where one element is replaced by another, such as substituting nickel with cobalt or iron.

Common Reagents and Conditions:

Oxidation: Oxygen or air at high temperatures.

Reduction: Hydrogen or carbon monoxide at elevated temperatures.

Substitution: Other transition metals in a high-temperature environment.

Major Products Formed:

Oxidation: Nickel oxide and tantalum oxide.

Reduction: Metallic nickel and tantalum.

Substitution: New intermetallic compounds with substituted elements

Wissenschaftliche Forschungsanwendungen

Nickel-tantalum compounds have a wide range of scientific research applications, including:

Catalysis: These compounds are used as catalysts in various chemical reactions, including hydrogenation and dehydrogenation processes.

Electronics: Due to their excellent electrical conductivity and stability, nickel-tantalum compounds are used in electronic components such as capacitors and resistors.

Aerospace: Their high melting points and corrosion resistance make them suitable for use in aerospace components exposed to extreme conditions.

Medical Applications: Nickel-tantalum alloys are used in medical implants and devices due to their biocompatibility and resistance to corrosion

Wirkmechanismus

The mechanism by which nickel-tantalum compounds exert their effects depends on their specific application:

Catalysis: In catalytic applications, the compound’s surface provides active sites for chemical reactions, facilitating the conversion of reactants to products.

Electronics: In electronic applications, the compound’s excellent electrical conductivity allows for efficient electron flow, enhancing the performance of electronic devices.

Aerospace and Medical Applications: The compound’s high melting point and corrosion resistance ensure durability and stability in harsh environments, making them ideal for aerospace and medical applications

Vergleich Mit ähnlichen Verbindungen

- Nickel-niobium

- Nickel-titanium

- Nickel-chromium

- Nickel-molybdenum

Nickel-tantalum compounds are unique due to their combination of high melting points, excellent corrosion resistance, and significant hardness, making them valuable in various industrial and scientific applications.

Eigenschaften

CAS-Nummer |

12035-68-6 |

|---|---|

Molekularformel |

Ni2Ta |

Molekulargewicht |

298.335 g/mol |

IUPAC-Name |

nickel;tantalum |

InChI |

InChI=1S/2Ni.Ta |

InChI-Schlüssel |

QGDSKODPRSTXPD-UHFFFAOYSA-N |

Kanonische SMILES |

[Ni].[Ni].[Ta] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)

![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)

![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)

![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)